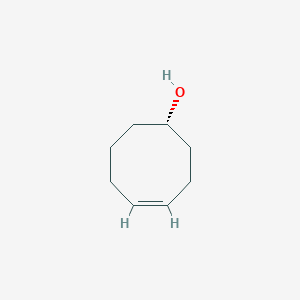

Cyclooct-4-en-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1S,4Z)-cyclooct-4-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c9-8-6-4-2-1-3-5-7-8/h1-2,8-9H,3-7H2/b2-1-/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCPDHOTYYDHPEN-SLYZXXNYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C=C\CC[C@H](C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Cyclooct 4 En 1 Ol and Derivatives

Stereoselective Synthesis and Isomer Control

Achieving control over the stereochemistry is crucial in the synthesis of cyclooct-4-en-1-ol (B7950028), especially when targeting the biologically relevant trans isomer or specific enantiomers.

Photoisomerization of cis-Cyclooct-4-en-1-ol to trans-Cyclooct-4-en-1-ol

Photoisomerization is a primary method for converting the more readily available cis-cyclooct-4-en-1-ol to the strained trans isomer nih.govnih.govepa.govbas.bg. This process involves irradiating the cis isomer with UV light, typically at 254 nm nih.gov.

Mechanistic Insights into Photoisomerization

The photoisomerization of cis-cyclooct-4-en-1-ol to the trans isomer generally proceeds via a sensitized process . Upon irradiation, a sensitizer (B1316253) molecule absorbs light and enters an excited singlet state, which then undergoes intersystem crossing to a longer-lived triplet state nih.gov. This triplet energy is then transferred to the cis-cyclooct-4-en-1-ol molecule, promoting it to its triplet state . In the triplet state, rotation around the carbon-carbon double bond becomes possible, leading to isomerization. Subsequent deactivation from the triplet state can yield either the cis or trans isomer bas.bg. The equilibrium between the cis and trans isomers in the photostationary state is often unfavorable for the trans isomer in batch reactions nih.gov.

Sensitizer-Mediated Processes

Sensitizers play a critical role in the photoisomerization by facilitating the energy transfer required for the cis-to-trans conversion nih.govepa.govCurrent time information in Vanderburgh County, US.. Aromatic esters, such as methyl benzoate (B1203000) and ethyl benzoate, have been identified as effective singlet sensitizers for the photoisomerization of cis-cycloalkenes, including this compound nih.govnih.govbas.bg. The sensitizer absorbs UV light and transfers energy to the cis isomer, promoting its isomerization nih.govbas.bg.

Flow Photochemical Synthesis Techniques

Conventional batch photoisomerization of cyclooctene (B146475) derivatives often results in low yields of the trans isomer due to unfavorable photostationary states and potential photodegradation of the product nih.govresearchgate.net. Flow photochemistry offers significant advantages by allowing for continuous processing and better control of reaction conditions, leading to improved yields and scalability nih.govnih.govresearchgate.netvapourtec.com.

A common flow photochemical setup for the synthesis of trans-cyclooct-4-en-1-ol involves a closed-loop reactor where a solution of cis-cyclooct-4-en-1-ol and a sensitizer is continuously circulated through a UV irradiation zone and a column packed with silver nitrate-impregnated silica (B1680970) gel nih.govnih.govnih.govresearchgate.netdoi.org.

Metal Complexation in Photoisomerization

Metal complexation, particularly with silver ions (Ag(I)), is a key strategy employed in flow photochemical systems to drive the equilibrium towards the trans isomer nih.govepa.govbas.bgnih.govresearchgate.netgoogle.com. Trans-cyclooctenes form more stable complexes with Ag(I) than their cis counterparts nih.govnih.gov. By continuously passing the irradiated reaction mixture through a stationary phase impregnated with silver nitrate (B79036), the newly formed trans-cyclooct-4-en-1-ol is selectively captured by complexation with Ag(I) nih.govnih.govnih.govresearchgate.net. This selective removal of the trans isomer perturbs the photostationary equilibrium, allowing more cis isomer to be converted to the trans form nih.gov. The cis isomer, which does not complex as strongly with silver ions, continues to circulate through the photoreactor for further isomerization nih.govnih.govresearchgate.net. Once the photoisomerization is complete, the trans isomer can be released from the silver complex by treatment with a ligand, such as ammonium (B1175870) hydroxide (B78521) or sodium chloride nih.govnih.gov.

Research has demonstrated the effectiveness of this approach. For instance, using a closed-loop flow reactor with silver nitrate-exchanged sulfonated silica gel, photoisomerization of (Z)-cyclooct-4-en-1-ol with methyl benzoate as sensitizer achieved significant conversion nih.gov. Another study using a two-phase cyclohexane/water system with ethyl benzoate as sensitizer and continuous extraction of the trans isomer as a silver complex in the aqueous phase also showed improved yields compared to single-phase systems epa.govbas.bg.

| System | Sensitizer | Capture Method | Conversion (%) | Yield of trans-isomer (%) | Reference |

| Batch (single-phase) | Methyl benzoate | None | Max 23 | <5 (prolonged irradiation) | nih.gov |

| Flow reactor | Methyl benzoate | AgNO₃-impregnated silica gel | High | Preparatively useful | nih.gov |

| Two-phase (cyclohexane/water) | Ethyl benzoate | Ag complexation in aqueous phase | - | ~33 (vs 25% in single-phase) | bas.bg |

| Flow reactor with AgNO₃-SiO₂ cartridge | Methyl benzoate | AgNO₃-impregnated silica gel | 82-85 (examples with derivatives) | - | nih.gov |

Enantioselective Transformations in this compound Synthesis

While photoisomerization primarily addresses the cis/trans stereochemistry, achieving enantioselectivity in this compound synthesis, particularly for the trans isomer which possesses planar chirality, requires different strategies nih.gov. Enantioselective transformations can involve asymmetric synthesis or the resolution of racemic mixtures.

Studies have explored enantioselective photoisomerization of cis-cycloalkenes using chiral sensitizers, with chiral aromatic esters showing promise nih.gov. However, applying these methods directly to this compound to obtain enantiomerically enriched trans-cyclooct-4-en-1-ol is an area of ongoing research.

Another approach to obtaining enantiopure this compound derivatives is through kinetic resolution, often employing biocatalysts like lipases mdpi.comresearchgate.netresearchgate.net. Lipase-catalyzed acylation of racemic cyclooctene diols has been investigated to obtain enantiomerically enriched products mdpi.comresearchgate.netresearchgate.net. For example, microwave-assisted lipase-catalyzed kinetic resolution has been applied to racemic (Z)-cyclooct-5-ene-1,2-diol, yielding enantiomerically enriched diols and monoacetates mdpi.comresearchgate.net. The choice of lipase (B570770) and reaction conditions, including the acyl donor and temperature, significantly impacts the enantioselectivity and conversion mdpi.comresearchgate.netresearchgate.net.

| Substrate | Lipase | Acyl Donor | Conditions | Product(s) | Conversion (%) | Enantiomeric Excess (%) | Reference |

| rac-(Z)-cyclooct-5-ene-1,2-diol | Immobilized CaLB | Vinyl acetate (B1210297) | Microwave, 80 °C, 14 h | Diacetate | 30 | 94 | mdpi.com |

| rac-(Z)-cyclooct-5-ene-1,2-diol | Immobilized CaLB | Vinyl butanoate | - | (1R,2R)-monoacetates | Enhanced | Enhanced | researchgate.net |

| rac-(Z)-cyclooct-5-ene-1,2-diol | Immobilized PS-D | Vinyl acetate | Conventional heating, 50 °C | (1S,2S)-monoacetate, (1R,2R)-diol | 6 | 50 (monoacetate), 3 (diol) | mdpi.com |

Enantiomeric resolution of this compound derivatives can also be achieved through the formation and separation of chiral salts with a chiral base google.com. This method has been explored for the resolution of specific cyclooctene compounds google.com.

Precursor-Based Synthetic Routes

Reduction of Epoxidized Cyclooctadiene Derivatives

A prominent synthetic route to this compound involves the epoxidation of 1,5-cyclooctadiene (B75094), followed by reduction of the resulting epoxide. The epoxidation of 1,5-cyclooctadiene (CID 8135) can be effectively carried out using meta-chloroperbenzoic acid (m-CPBA, CID 70297) in a solvent such as chloroform. This reaction typically yields (Z)-9-oxabicyclo[6.1.0]non-4-ene (CID 5356565), a cyclooctadiene epoxide. uni.luchem960.com One reported procedure using m-CPBA in dichloromethane (B109758) at 0°C, followed by stirring at room temperature, achieved an 87% yield of the epoxide intermediate. uni.lu

The subsequent step involves the reduction of the epoxide ring to generate the hydroxyl group. Lithium Aluminum Hydride (LiAlH₄, CID 21226445) is a common reducing agent employed for this transformation. Reduction of (Z)-9-oxabicyclo[6.1.0]non-4-ene with LiAlH₄ in tetrahydrofuran (B95107) (THF) at reflux conditions has been shown to afford (Z)-cyclooct-4-en-1-ol (CID 98392) in high yield. uni.luchem960.com A reported yield for this reduction is 93%. uni.lu Another approach mentions using diethyl ether as the solvent for the LiAlH₄ reduction at room temperature. This two-step sequence, epoxidation followed by reduction, provides a stereoselective route to the desired cyclic alcohol. uni.lu

Palladium-Catalyzed Carbonylation Routes to Cyclooctene Esters

Palladium-catalyzed carbonylation of 1,5-cyclooctadiene (CID 8135) offers an alternative strategy for synthesizing cyclooctene derivatives, specifically cyclooctene esters, which can then be further transformed into this compound derivatives. This method typically involves the reaction of 1,5-cyclooctadiene with carbon monoxide (CID 281) and an alcohol (such as methanol (B129727) or ethanol) in the presence of a palladium catalyst. uni.luchem960.com

High pressure and elevated temperatures are often required for these carbonylation reactions. For instance, the synthesis of methyl cyclooct-4-ene-1-carboxylate has been demonstrated via palladium-catalyzed carbonylation of 1,5-cyclooctadiene in methanol under high-pressure conditions (1000 atm) at 150°C. chem960.com Similarly, ethyl cyclooct-4-ene-1-carboxylate (CID 11317444) can be synthesized using ethanol (B145695) under comparable conditions. uni.lu The choice of solvent, such as methanol versus tetrahydrofuran (THF), is critical and influences product selectivity; methanol favors ester formation, while THF can lead to bicyclic ketone derivatives. chem960.com Catalytic systems employed include (Bu₃PhPd)₂ uni.lu or systems derived from Pd(OAc)₂ (CID 167845) and appropriate ligands. chem960.com

The resulting cyclooct-4-ene-1-carboxylate esters can serve as precursors for other this compound derivatives. For example, hydrolysis of the ethyl ester under basic conditions yields cyclooct-4-ene-1-carboxylic acid (CID 5382865), which can then be reduced with LiAlH₄ to produce cyclooct-4-ene-1-methanol. uni.lu

Catalyst Optimization in this compound Synthesis

Catalyst optimization plays a crucial role in enhancing the efficiency and selectivity of synthetic routes to this compound and its derivatives. In the reduction of epoxidized cyclooctadiene derivatives, Lithium Aluminum Hydride (LiAlH₄, CID 21226445) is a widely used and effective reducing agent for the epoxide ring-opening to the alcohol. uni.luchem960.com While the search results highlight its successful application with high reported yields, detailed studies specifically optimizing LiAlH₄ parameters for this particular transformation were not extensively detailed.

For the palladium-catalyzed carbonylation routes, the choice and optimization of the palladium catalyst and reaction conditions are paramount for achieving high yields and desired product selectivity (e.g., ester formation over ketone formation). Catalytic systems based on Pd(OAc)₂ (CID 167845) in conjunction with specific ligands have been explored for carbonylation reactions, demonstrating effectiveness under varying conditions, including atmospheric CO pressure for related transformations. The nature of the ligand and solvent significantly influence the catalytic activity and the reaction pathway.

While direct catalyst optimization data specifically for the synthesis of this compound from palladium-catalyzed carbonylation products (e.g., reduction of the corresponding carboxylic acid or ester) were not explicitly found, research on related palladium-catalyzed cyclopropanation of 1,5-cyclooctadiene to form cyclooctene esters provides some insight into catalyst performance. For example, studies comparing silver hexafluoroantimonate (AgSbF₆, CID 16687962) and rhodium-based catalysts like Rh₂(OAc)₄ showed variations in yield, indicating the impact of the metal center and associated ligands on catalytic efficiency. chem960.com

Further research in catalyst design and reaction condition tuning for both the reduction of epoxides and the transformation of carbonylation products is essential for developing more efficient and sustainable synthetic methodologies for this compound and its derivatives.

Data Table: Representative Synthesis Conditions and Yields

| Synthetic Route | Precursor | Reagents/Catalyst | Conditions | Product | Yield | Citation |

| Epoxidation | 1,5-Cyclooctadiene | m-CPBA | CHCl₃, 0°C then RT | 9-Oxabicyclo[6.1.0]non-4-ene | 87% | uni.lu |

| Epoxidation | 1,5-Cyclooctadiene | m-CPBA | DCM, 0°C then RT | 9-Oxabicyclo[6.1.0]non-4-ene | Not specified | |

| Epoxide Reduction | 9-Oxabicyclo[6.1.0]non-4-ene | LiAlH₄ | THF, reflux | (Z)-Cyclooct-4-en-1-ol | 93% | uni.lu |

| Epoxide Reduction | 9-Oxabicyclo[6.1.0]non-4-ene | LiAlH₄ | Et₂O, RT | This compound | Not specified | |

| Palladium-Catalyzed Carbonylation (Methyl Ester) | 1,5-Cyclooctadiene | CO, MeOH, (Bu₃PhPd)₂ or Pd(OAc)₂/ligand system | 1000 atm, 150°C | Methyl cyclooct-4-ene-1-carboxylate | Not specified | uni.luchem960.com |

| Palladium-Catalyzed Carbonylation (Ethyl Ester) | 1,5-Cyclooctadiene | CO, EtOH, (Bu₃PhPd)₂ or Pd(OAc)₂/ligand system | 1000 atm, 150°C | Ethyl cyclooct-4-ene-1-carboxylate | Not specified | uni.luchem960.com |

| Hydrolysis and Reduction of Carbonylation Product | Ethyl cyclooct-4-ene-1-carboxylate | NaOH (hydrolysis), then LiAlH₄ (reduction) | Hydrolysis: Basic conditions; Reduction: Not specified | Cyclooct-4-ene-1-methanol | Not specified | uni.lu |

Note: Yields for carbonylation products and subsequent transformations were not consistently available in the consulted sources focusing on the synthesis of this compound.

Conformational Landscape and Stereochemical Dynamics

Theoretical Studies of Cyclooctene (B146475) Ring Conformations

Computational analysis has been essential in elucidating the intricate conformational space of (Z)-cyclooctene. These studies have identified several low-energy conformations and the transition states that connect them, providing a detailed map of the ring's dynamic behavior. units.itresearchgate.netnih.gov

The potential energy surface (PES) of a molecule describes its energy as a function of its geometry, providing a map of all possible conformations and the energy barriers between them. longdom.org Computational exploration of the cyclooctene PES has identified four key energy minima, corresponding to four distinct conformations, conventionally labeled A, B, C, and D. units.it

Conformation A is the most stable, featuring a structure where four carbon atoms (C−C=C−C) lie in a plane, with the other four carbons situated above that plane. units.it Conformations B and D have five coplanar carbon atoms (C−C=C−C−C), while conformation C is structurally similar to A but with different dihedral angles. units.it The relative energies of these conformations, calculated at the B3LYP/6-31G(d,p) level of theory, determine their population at equilibrium. units.it

Table 1: Relative Energies of (Z)-Cyclooctene Conformers

| Conformer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| A | Four carbon atoms in a plane (C−C=C−C) | 0.00 |

| B | Five carbon atoms in a plane (C−C=C−C−C) | 0.95 |

| C | Similar to A, different dihedral angles | 1.30 |

| D | Five carbon atoms in a plane (C−C=C−C−C) | 1.83 |

Data sourced from computational studies by Neuenschwander and Hermans. units.it

These energy differences influence the equilibrium composition of cyclooctene conformers at various temperatures. units.itnih.gov

A systematic way to describe the three-dimensional shape of any N-membered ring is through the Cremer and Pople puckering coordinate system. researchgate.netacs.org This method uses N-3 independent coordinates to define the ring's conformation, separating it from bond lengths and angles. aip.orgaip.org For an eight-membered ring like cyclooctane (B165968) or cyclooctene, this analysis provides a quantitative description of its complex shapes, such as boat-chair and twisted boat-chair configurations. researchgate.netkcl.ac.uk

While detailed Cremer-Pople analyses are extensive for cycloalkanes like cycloheptane (B1346806) and cyclooctane, nih.gov the principles are directly applicable to understanding the conformations of cyclooctene. The puckering coordinates can precisely define the geometries of conformers A, B, C, and D identified on the potential energy surface, distinguishing subtle differences in their twist and fold. units.it This analytical tool is crucial for mapping the entire conformational energy surface, including non-stationary points, which is not feasible using only Cartesian or internal coordinates. aip.orgnih.gov

A significant feature of the cyclooctene conformational landscape is that none of the stable conformers (A, B, C, and D) possess an internal plane of symmetry, meaning they are all chiral. units.it Each conformer, therefore, exists as a pair of enantiomers (e.g., A and A*). units.itwikipedia.org These enantiomeric forms can interconvert through a process known as ring inversion. wikipedia.orgvu.nl

The complete conformational space of cyclooctene is further expanded by this ring-inversion process. units.it For instance, the inversion of the most stable conformer, A1, into its analogous form, A2, involves passing through two intermediate D conformers (D1 and D2). units.it This process, combined with the existence of enantiomers for each of the four basic conformations, results in a total of 16 distinct, interconverting conformers. units.itresearchgate.netnih.gov The racemization process, such as the conversion of A to A*, must proceed through an achiral transition state which, for cyclooctene, possesses C_s symmetry. units.it

Impact of Conformation on Reactivity and Selectivity

The conformational preferences of the cyclooctene ring have a direct and significant impact on its chemical reactivity and the selectivity of its reactions. aip.org The distribution of conformers at a given temperature dictates the dominant shape of the molecule, which in turn affects how it interacts with reacting species. researchgate.netnih.gov

Similarly, the reactivity of strained trans-cyclooctene (B1233481) derivatives is heavily influenced by their conformation. nih.govrsc.org Fusing other rings to the cyclooctene core can lock it into a more strained half-chair conformation, which significantly accelerates its reaction rates in bioorthogonal ligations with tetrazines. nih.govnih.gov This demonstrates the principle that controlling the conformational energy of the ground state can directly modulate the activation energy of a reaction. nih.gov

Stereoisomerization Pathways and Stability Under Reaction Conditions

Cyclooctene is the smallest cycloalkene that can exist as stable cis and trans stereoisomers. wikipedia.org The interconversion between these isomers and the stability of each under various conditions are key aspects of its stereochemical dynamics. The high ring strain of trans-cyclooctene makes it significantly more reactive but also less stable than the common cis-isomer. tcichemicals.com

The thermal isomerization of trans-cyclooctene to the more stable cis-cyclooctene is a well-documented process. acs.org Due to its significant ring strain, the trans isomer will convert to the cis form upon heating. This process is an important consideration in reactions involving trans-cyclooctene, as its stability is often a limiting factor. nih.gov

The stability of trans-cyclooctene derivatives can also be compromised under specific reaction conditions. For example, some conformationally strained trans-cyclooctenes are susceptible to isomerization in the presence of thiols, which is thought to occur via a radical-mediated pathway. nih.govnih.gov The stability against such isomerization is a critical factor in the design and application of these molecules, particularly in biological contexts where thiols are abundant. tcichemicals.comnih.gov Methods to enhance stability, such as complexation with silver(I) ions or the addition of radical inhibitors, have been developed to extend the shelf-life and utility of these reactive isomers. nih.govnih.gov

Thiol-Promoted Isomerization Phenomena

The isomerization of the double bond in cyclooctene systems, including derivatives like cyclooct-4-en-1-ol (B7950028), can be significantly influenced by the presence of thiols. This phenomenon is of particular interest in various chemical and biological applications where the stability of a specific isomer is crucial. The isomerization from the more strained trans (or E) isomer to the more stable cis (or Z) isomer is a thermodynamically favorable process that can be catalyzed by thiols.

The underlying mechanism for thiol-promoted cis-trans isomerization is generally understood to proceed through a radical-mediated pathway. This process involves the reversible addition of a thiyl radical (RS•) to the double bond of the alkene. This addition forms a carbon-centered radical intermediate. Within this intermediate, rotation around the former carbon-carbon double bond, which is now a single bond, can occur. Subsequent fragmentation of this intermediate, releasing the thiyl radical, can lead to the formation of either the cis or trans isomer. The final isomeric ratio is influenced by the relative stabilities of the isomers and the reaction conditions.

Detailed research into the stability of trans-cyclooctene (TCO) derivatives has shed light on this isomerization process. It has been observed that the isomerization of TCOs is promoted by high concentrations of thiols. For instance, studies on silyl-protected trans-cyclooctenol derivatives in the presence of mercaptoethanol have demonstrated this catalytic effect. The reaction often exhibits an induction period, suggesting that the process may be initiated by the depletion of dissolved oxygen, which can act as a radical scavenger.

The kinetics of this isomerization can be monitored over time to understand the rate of conversion from the trans to the cis isomer. The following data, based on studies of a trans-cyclooctene derivative, illustrates the progression of thiol-promoted isomerization.

| Time (hours) | cis-Isomer Formation (%) |

|---|---|

| 1 | 18 |

| 2 | 34 |

| 4.5 | 55 |

| 18.5 | 100 |

The data clearly indicates a time-dependent conversion of the trans-isomer to the cis-isomer in the presence of a thiol, with complete isomerization observed after 18.5 hours under these specific conditions. nih.gov This radical-catalyzed mechanism highlights the importance of considering the chemical environment, particularly the presence of thiols, when working with cyclooctene derivatives where isomeric purity is essential.

Mechanistic Organic Chemistry of Cyclooct 4 En 1 Ol

Reactivity Patterns of the Cyclooctene (B146475) Moiety

The eight-membered ring of cyclooct-4-en-1-ol (B7950028), particularly in its trans configuration, possesses inherent strain. This strain significantly influences the reactivity of the double bond, making it amenable to certain reactions that are less favorable in less strained systems.

Strain-Driven Cycloaddition Reactions (e.g., Diels-Alder)

The strained double bond in this compound, especially the trans isomer, is highly reactive in strain-promoted cycloaddition reactions, notably the inverse electron-demand Diels-Alder (IEDDA) reaction. This reaction typically involves reaction with electron-deficient tetrazines. The strained ring structure enhances the reactivity of the cyclooctene as a dienophile, allowing for rapid reaction kinetics without the need for a catalyst. For instance, the reaction between trans-cyclooct-4-enol (TCO-OH) and tetrazines is reported to be one of the fastest bioorthogonal ligation technologies. Studies have shown that TCO conjugated to antibodies can react with labeled tetrazines with a second-order rate constant of (13 ± 0.08) × 10³ M⁻¹s⁻¹ in PBS at 37 °C.

Ring-Opening Metathesis Reactions

Cyclooctene derivatives, including this compound, can undergo ring-opening metathesis polymerization (ROMP). This reaction is typically catalyzed by transition metal complexes, such as Grubbs' catalysts. ROMP of cyclooctene monomers leads to the formation of polycyclooctenes. The cyclooctene ring undergoes cleavage and repolymerization to form linear or cyclic polymer chains containing double bonds in the backbone. This method has been explored for synthesizing functional polymers.

Hydroxyl Group Functionalization and Transformations

The hydroxyl group in this compound provides a site for various functionalization and transformation reactions, characteristic of primary or secondary alcohols depending on the specific isomer and position of the hydroxyl group.

Oxidation Reactions (e.g., to Cyclooct-4-enone)

The hydroxyl group of this compound can be oxidized to the corresponding ketone, cyclooct-4-enone. This transformation can be achieved using various oxidizing agents. For example, oxidation with potassium permanganate (B83412) (KMnO₄) in acidic media has been reported for the conversion of (Z)-cyclooct-4-en-1-ol to cyclooct-4-ene-1-carboxylic acid, which involves the oxidation of the alcohol to a carboxylic acid. More directly, this compound can be oxidized to cyclooct-4-enone using common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). Pyridinium chlorochromate (PCC) has also been used for oxidative cyclization of related cyclooctenols.

Esterification and Derivatization Mechanisms

The hydroxyl group is readily available for esterification and other derivatization reactions. Esterification typically involves the reaction of this compound with a carboxylic acid or a derivative (such as an acid chloride or anhydride) in the presence of a catalyst. For instance, the synthesis of cyclooct-4-en-1-yl propionate (B1217596) involves the esterification of this compound with propionic acid or its derivatives. Another example is the synthesis of cyclooct-4-en-1-yl acetate (B1210297) via esterification with acetic anhydride. These reactions often proceed via nucleophilic attack of the hydroxyl oxygen on the carbonyl carbon of the carboxylic acid derivative, followed by elimination of a leaving group and regeneration of the catalyst. Derivatization can also involve the introduction of other functional groups, such as the formation of carbamate (B1207046) derivatives.

Substitution Reactions

The hydroxyl group can also undergo substitution reactions, although alcohols are generally less reactive towards nucleophilic substitution compared to alkyl halides. Under appropriate conditions, the hydroxyl group can be converted into a better leaving group (e.g., by protonation or tosylation) to facilitate nucleophilic substitution. This compound can be substituted with other functional groups through nucleophilic substitution reactions. Radical-mediated deoxygenative alkylation of alcohols using xanthate salts as activating groups under visible-light photoredox conditions has also been reported, achieving alkene-retained products from this compound.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 98392 |

| Cyclooct-4-enone | 5367699 |

Catalytic Transformations Involving this compound

Catalytic methods play a significant role in the synthesis and derivatization of this compound and related cyclooctene structures. These transformations leverage catalysts to facilitate reactions under controlled conditions, often with enhanced efficiency and selectivity compared to uncatalyzed processes.

Transition-Metal Catalysis in Derivatization

Transition metals are widely employed in the catalysis of reactions involving cyclic olefins and alcohols, offering pathways for functionalization and structural modification. While direct examples of transition-metal catalyzed derivatization specifically targeting the alcohol functional group in this compound within the search results are limited, the broader context of transition-metal catalysis in cyclooctene chemistry provides relevant insights.

Transition metals are known to catalyze reactions of cyclooctene derivatives, such as olefin metathesis, which is a powerful tool for reorganizing alkene bonds and synthesizing new cyclic structures nih.gov. Palladium and platinum catalysts have been mentioned in the synthesis of this compound itself, typically for reduction or hydrolysis reactions. The formation of metal complexes involving cyclooctene ligands is also a known area, highlighting the interaction between transition metals and the cyclic framework. For instance, the synthesis of a nickel complex containing a cyclooct-4-en-1-yl ligand has been reported, prepared from a nickel precursor like [Ni(COD)₂] and a suitable ligand precursor. This demonstrates the ability of the cyclooct-4-en-1-yl moiety to coordinate with transition metals, which can be a preliminary step in metal-catalyzed transformations.

While specific catalytic derivatization of the hydroxyl group in this compound using transition metals was not extensively detailed in the provided results, the established reactivity of cyclic alcohols and alkenes with various transition metal catalysts suggests potential avenues. These could include, for example, oxidation catalyzed by transition metal complexes or cross-coupling reactions if the alcohol is first converted to a suitable leaving group. The field of transition metal catalysis in the synthesis of enantioenriched compounds is well-established, and future research may explore its application directly to the asymmetric derivatization of this compound.

Biocatalytic Resolution and Enantioselectivity

Biocatalysis, particularly employing enzymes like lipases, offers a highly effective strategy for the kinetic resolution of racemic mixtures of chiral alcohols, including cyclic structures. This approach is valuable for obtaining enantiomerically pure compounds, which are often crucial in the synthesis of pharmaceuticals and fine chemicals. The kinetic resolution of a racemic alcohol involves the enzyme selectively catalyzing the reaction of one enantiomer at a faster rate than the other, leading to the enrichment of the slower-reacting enantiomer in the remaining substrate pool and the formation of a derivatized product (e.g., an ester) enriched in the other enantiomer.

Studies on the lipase-catalyzed kinetic resolution of related cyclooctene diols, such as racemic homochiral (Z)-cyclooct-5-ene-1,2-diol, provide strong evidence for the applicability of biocatalysis to this compound. Lipases from Candida antarctica (CaLB) and Pseudomonas cepacia (PS) have been shown to be effective catalysts for the acetylation of these cyclic diols using acyl donors like vinyl acetate or vinyl butanoate.

Research findings indicate that the choice of lipase (B570770), acyl donor, and reaction conditions significantly influences the conversion and enantioselectivity (measured by enantiomeric excess, ee, and enantiomeric ratio, E). For example, studies with immobilized CaLB showed enhanced conversion and enantiomeric excess of the monoacetate product when the chain length of the acyl donor increased from C2 to C4 (e.g., using vinyl butanoate instead of vinyl acetate). Microwave irradiation has also been explored as a method to enhance enzyme activity and potentially influence enantioselectivity in these lipase-catalyzed resolutions.

The kinetic resolution of racemic (Z)-cyclooct-5-ene-1,2-diol using immobilized CaLB and vinyl acetate has been investigated under various conditions, demonstrating the ability to obtain enantioenriched diol and monoacetate products. The enantiomeric ratio (E) is a key parameter for evaluating the efficiency of kinetic resolution, with higher E values indicating better selectivity.

Table 1 presents representative data from the lipase-catalyzed kinetic resolution of racemic (Z)-cyclooct-5-ene-1,2-diol, illustrating the impact of conditions on conversion and enantioselectivity.

| Entry | Lipase | Acyl Donor | Conditions | Conversion (%) | ee (Product) (%) | E |

| 1 | Immobilized CaLB | Vinyl acetate | Conventional heating, specific temperature | Data varies | Data varies | >1 |

| 2 | Immobilized CaLB | Vinyl butanoate | Conventional heating, specific temperature | Enhanced | Enhanced | N/A |

| 3 | Immobilized CaLB | Vinyl acetate | Microwave irradiation, specific temperature | Higher | Data varies | N/A |

| 4 | Immobilized PS | Vinyl acetate | Conventional heating, specific temperature | Data varies | Data varies | >1 |

Note: Specific numerical data for conversion, ee, and E vary depending on the exact temperature, solvent, enzyme loading, and reaction time as reported in the original studies. The table summarizes general trends observed.

These findings highlight the potential of using lipases for the effective kinetic resolution of cyclic alcohols like this compound, providing a biocatalytic route to access its enantiomerically enriched forms. The principles established with cyclooctene diols regarding enzyme selection, acyl donor effects, and reaction parameters are directly relevant to developing similar biocatalytic processes for this compound.

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry

NMR spectroscopy is a powerful tool for determining the complete structure of organic molecules, including the connectivity of atoms and their spatial arrangement. For Cyclooct-4-en-1-ol (B7950028) (C8H14O), both ¹H NMR and ¹³C NMR spectroscopy are invaluable for confirming the presence of the cyclooctene (B146475) ring, the double bond, and the hydroxyl group, as well as assigning specific signals to each proton and carbon atom in the molecule. Analysis of chemical shifts, splitting patterns (multiplicity), and coupling constants in the ¹H NMR spectrum provides detailed information about the local environment of each proton, including the number of neighboring protons. The ¹³C NMR spectrum reveals the distinct carbon environments within the molecule.

While specific detailed NMR data for this compound itself from readily available sources can be limited, studies on related cyclooctene derivatives with hydroxyl groups illustrate the application of NMR in this class of compounds. For instance, the physicochemical characterization of (4Z)-8-[(Propan-2-yl)amino]this compound, a derivative of this compound, provides illustrative NMR data vulcanchem.com.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Number of Protons/Carbons | Assignment (based on derivative) |

| ¹H | 5.45 | dd | 1H | C4–H (olefinic) vulcanchem.com |

| ¹H | 3.82 | m | 1H | C1–OH (proton adjacent to hydroxyl) vulcanchem.com |

| ¹H | 2.91 | septet | 1H | NCH(CH₃)₂ (in derivative) vulcanchem.com |

| ¹³C | 132.1 | - | 1C | C4 (olefinic) vulcanchem.com |

| ¹³C | 128.7 | - | 1C | C5 (olefinic) vulcanchem.com |

| ¹³C | 69.4 | - | 1C | C1 (carbon bearing hydroxyl) vulcanchem.com |

| ¹³C | 51.2 | - | 1C | C8–N (in derivative) vulcanchem.com |

Note: The NMR data presented in the table is for (4Z)-8-[(Propan-2-yl)amino]this compound, a derivative of this compound, and serves as an example of typical shifts and splitting patterns observed in this structural class.

Analysis of coupling constants in the ¹H NMR spectrum can also provide insights into the dihedral angles between protons, aiding in the determination of the conformation of the eight-membered ring and the stereochemistry of the double bond (cis or trans) and the hydroxyl group. The cyclooctene ring is known to adopt non-planar conformations, and the configuration of the double bond influences these dynamics vulcanchem.com. NMR is crucial for distinguishing between the cis-(Z) and trans-(E) isomers of this compound, which exhibit different chemical shifts and coupling patterns due to their distinct spatial arrangements and ring strain medkoo.com.

Mass Spectrometry (MS) for Product Identification and Mechanistic Studies

Mass Spectrometry (MS) is utilized to determine the molecular weight of this compound and to obtain information about its fragmentation pattern, which aids in structural confirmation and the identification of reaction products. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for the analysis of volatile organic compounds like this compound nih.gov.

The molecular weight of this compound (C8H14O) is approximately 126.20 g/mol , with an exact mass of 126.104465066 Da medkoo.comnih.govchembk.comnih.gov. In electron ionization (EI) MS, the molecule is fragmented, and the resulting ions are detected based on their mass-to-charge ratio (m/z). The fragmentation pattern provides a fingerprint of the molecule, with characteristic peaks corresponding to specific structural subunits lost during fragmentation.

For the derivative (4Z)-8-[(Propan-2-yl)amino]this compound, Electrospray Ionization Mass Spectrometry (ESI-MS) showed a molecular ion peak at m/z 184.3 [M+H]⁺, which is consistent with its calculated molecular weight vulcanchem.com. While direct fragmentation data for this compound from the search results is limited, typical fragmentation pathways for cyclic alcohols and alkenes would be expected, including the loss of water (-18 Da) from the molecular ion and fragmentation of the carbon ring. MS is also essential for identifying this compound as a product in synthetic reactions, such as the reduction of cyclooct-4-enone or the hydrolysis of cyclooct-4-enyl acetate (B1210297) ontosight.ai. Molecular ion peaks observed in MS experiments confirm the molecular formula of the target compound . Advanced MS techniques can also provide predicted collision cross-section values for various adducts, offering further structural insights uni.lu.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by analyzing the vibrations of its chemical bonds. When a sample is exposed to infrared radiation, specific frequencies are absorbed by the molecule, corresponding to the vibrational modes of its functional groups.

For this compound, key functional groups are the hydroxyl (-OH) group and the carbon-carbon double bond (C=C). The IR spectrum of this compound would be expected to show characteristic absorption bands for these groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The presence of a carbon-carbon double bond within the ring would typically result in a C=C stretching vibration band around 1600-1680 cm⁻¹. Additionally, C-H stretching vibrations associated with sp² carbons (on the double bond) would appear above 3000 cm⁻¹, while those for sp³ carbons would appear below 3000 cm⁻¹.

Studies on related compounds, such as ethyl cyclooct-4-ene-1-carboxylate, mention strong C=O stretch (~1720 cm⁻¹) and C=C absorption (~1640 cm⁻¹) in their IR spectra, confirming the presence of these functional groups . Similarly, the characterization of cyclooct-4-en-1-yl acetate notes a strong absorbance at ~1740 cm⁻¹ for the ester carbonyl, highlighting the utility of IR spectroscopy in identifying functional group transformations involving the hydroxyl group of this compound . While specific IR data for this compound vapor phase is available nih.gov, the general principles of IR spectroscopy allow for the identification of the hydroxyl and alkene functional groups based on expected absorption ranges.

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| O-H (stretch) | 3200-3600 (broad) |

| C=C (stretch) | 1600-1680 |

| C-H (sp² stretch) | >3000 |

| C-H (sp³ stretch) | <3000 |

These spectroscopic techniques, often used in combination, provide comprehensive data for the unambiguous identification, structural elucidation, and stereochemical characterization of this compound and its isomers.

Applications As a Versatile Building Block in Complex Molecular Synthesis

Synthesis of Strained Cyclic Compounds and Polycyclic Systems

Cyclooct-4-en-1-ol (B7950028), particularly its trans isomer ((E)-cyclooct-4-enol, also known as TCO-OH), is notably employed in the synthesis of strained cyclic compounds. The inherent ring strain of the trans-cyclooctene (B1233481) system significantly enhances its reactivity, making it a valuable dienophile in strain-promoted cycloaddition reactions sigmaaldrich.commedkoo.com. A prominent application is its use in copper-free click chemistry, specifically the Inverse Electron-Demand Diels-Alder (IEDDA) reaction with tetrazines sigmaaldrich.commedkoo.comsigmaaldrich.com. This reaction proceeds rapidly and efficiently under mild conditions, forming stable covalent linkages without the need for a catalyst, which is particularly advantageous for biological labeling and imaging applications sigmaaldrich.commedkoo.com. The trans isomer, TCO-OH, can be synthesized from the more readily available cis isomer through photoisomerization, often catalyzed by agents like silver nitrate (B79036) on silica (B1680970) gel nih.govresearchgate.net.

Beyond strained monocyclic systems, this compound derivatives have been explored in the construction of polycyclic structures. For instance, intramolecular radical oxidative cyclization of 1-methylthis compound has been investigated as a route to angular electrophiles in polycyclic systems researchgate.net. While not directly starting from this compound, the cyclopropanation of 1,5-cyclooctadiene (B75094), a related eight-membered ring system, can yield bicyclic intermediates that subsequently rearrange, illustrating the potential for constructing bicyclic scaffolds from cyclooctene (B146475) precursors . The synthesis of bridged bicyclic compounds and their reactivity, including acid-catalyzed cleavage, further highlights the synthetic possibilities offered by cyclic eight-membered rings in accessing diverse ring systems gla.ac.uk. The synthesis of a strained-ring containing protein farnesyltransferase (PFTase) substrate has also utilized (E)-cyclooct-4-enol as a key component sigmaaldrich.commedkoo.com.

Precursors for Carboxylic Acids and Esters (e.g., Cyclooct-4-ene-1-carboxylic Acid)

This compound serves as a direct precursor for the synthesis of cyclooct-4-ene-1-carboxylic acid. This transformation is typically achieved through oxidation of the hydroxyl group. Various oxidizing agents can be employed, with potassium permanganate (B83412) in acidic media being one reported method . The conversion of the alcohol to the carboxylic acid introduces a different functional handle for subsequent reactions. This compound can undergo esterification reactions cymitquimica.comontosight.ai.

Cyclooct-4-ene-1-carboxylic acid, once synthesized, can be further transformed into various esters through standard esterification procedures . Esters of cyclooct-4-ene-1-carboxylic acid, such as methyl cyclooct-4-ene-1-carboxylate and ethyl cyclooct-4-ene-1-carboxylate, are themselves important intermediates in organic synthesis . While these esters can be synthesized through other routes, such as the palladium-catalyzed carbonylation of cycloocta-1,5-diene (B8815838) google.comgoogle.com, the route from this compound via the carboxylic acid provides an alternative synthetic pathway. Conversely, hydrolysis of these esters can regenerate cyclooct-4-ene-1-carboxylic acid . This compound has also been used in the synthesis of esters like cyclooct-4-en-1-yl propionate (B1217596) via esterification with propionic acid or its derivatives ontosight.ai.

Role in Polymer Chemistry

Cyclooctene derivatives, including those bearing functional groups like hydroxyl or ester moieties, are significant monomers in polymer chemistry, particularly in the context of ring-opening metathesis polymerization (ROMP) 20.210.105researchgate.netacs.orgresearchgate.netwikipedia.orgrsc.org. The ring strain in the eight-membered cyclooctene ring provides the thermodynamic driving force for ROMP 20.210.105wikipedia.org.

This compound itself is listed as a material used in the synthesis of macromonomers designed for ROMP acs.org. Functionalized cyclooctene derivatives are actively being researched as monomers to synthesize homo- and copolymers with tailored properties through ROMP researchgate.netresearchgate.net. The ability to incorporate functional groups directly into the monomer allows for control over the polymer backbone and the introduction of specific characteristics to the resulting polymeric material researchgate.net.

While this compound is a functionalized cyclic olefin, its direct incorporation into copolymers like poly(ethylene-co-methyl methacrylate) is typically achieved through its ester derivatives. Methyl cyclooct-4-ene-1-carboxylate, derived from cyclooct-4-ene-1-carboxylic acid (which can be synthesized from this compound), is utilized in the synthesis of statistical poly(ethylene-co-methyl methacrylate) copolymers . These copolymers are valuable as compatibilizers in polymer blends, improving the compatibility between different polymer types like poly(methyl methacrylate) and polyethylene (B3416737) . Substituted cyclic olefins, including this compound and its derivatives like cyclooct-4-enyl acetate (B1210297) and cyclooct-4-ene carboxylic acid, are recognized as preferred substituted cyclic olefins in the production of linear functional copolymers of ethylene (B1197577) google.comgoogle.com. Research also explores the copolymerization of cyclooctene-type macromonomers, which can be synthesized using this compound, with other macromonomers like norbornene-type ones via ROMP to create complex copolymer architectures acs.org.

Ring-Opening Metathesis Polymerization of cyclic olefins, including cyclooctene derivatives, can be employed for the synthesis of cyclic polymers. This approach often involves specific catalyst designs that facilitate intramolecular cyclization at the end of the polymerization process, where both ends of the growing polymer chain remain attached to the metal center 20.210.105. Research has shown that ethyl cyclooct-4-ene-1-carboxylate, a derivative accessible from this compound, can serve as a precursor for synthesizing cyclic polymers through ring-opening polymerization processes . This highlights the potential of functionalized cyclooctene monomers, originating from compounds like this compound, in the synthesis of polymers with unique cyclic topologies via ROMP researchgate.netresearchgate.net.

Advanced Research Applications in Bioorthogonal Chemistry

trans-Cyclooct-4-en-1-ol (TCO-OH) as a Key Bioorthogonal Handle

trans-Cyclooct-4-en-1-ol (TCO-OH), also known as (4E)-4-Cycloocten-1-ol or rel-(1R,4E,pR)-Cyclooct-4-enol, is an eight-membered cycloalkenol featuring a trans double bond and a hydroxyl group. sigmaaldrich.comsigmaaldrich.com This strained ring structure is crucial for its high reactivity in bioorthogonal reactions. sigmaaldrich.comnih.govrsc.orgtcichemicals.comtcichemicals.com TCO-OH is commonly synthesized through the photoisomerization of its more stable cis isomer, cis-cyclooct-4-en-1-ol. nih.govnih.govrsc.org The hydroxyl group on TCO-OH provides a convenient handle for conjugation to various biomolecules, enabling its use in diverse biological applications such as pretargeted imaging and drug delivery. sigmaaldrich.comnih.govtcichemicals.comnih.gov

Inverse Electron-Demand Diels-Alder (IEDDA) Reactions with Tetrazines

The IEDDA reaction between TCOs and tetrazines is a highly efficient and bioorthogonal click chemistry reaction. nih.govsigmaaldrich.comnih.govfrontiersin.orgrsc.orgtcichemicals.comtcichemicals.comnih.goviris-biotech.dersc.orgtcichemicals.comnih.govd-nb.inforsc.org This reaction proceeds rapidly under physiological conditions, is catalyst-free, and exhibits high selectivity, making it suitable for applications in complex biological environments. sigmaaldrich.comnih.govfrontiersin.orgrsc.orgtcichemicals.comtcichemicals.comiris-biotech.detcichemicals.com The driving force for this reaction is the strained trans double bond of the cyclooctene (B146475), which acts as an electron-rich dienophile, reacting with the electron-deficient tetrazine (the diene). nih.govrsc.orgtcichemicals.comtcichemicals.com

Kinetic Studies and Reaction Rate Optimization

The kinetics of the TCO-tetrazine IEDDA reaction are exceptionally fast, with second-order rate constants typically ranging from 10³ to 10⁶ M⁻¹s⁻¹. nih.govfrontiersin.orgrsc.orgtcichemicals.comnih.goviris-biotech.detcichemicals.comsynvenio.comacs.org Early studies reported a rate constant of 2.0 × 10³ M⁻¹s⁻¹ for the reaction of parent TCO with electron-deficient tetrazines in various media, including organic solvents, water, cell media, or cell lysates. nih.gov The reaction rate can be influenced by the structure of both the TCO derivative and the tetrazine. rsc.orgtcichemicals.comnih.goviris-biotech.detcichemicals.comsynvenio.com For instance, the axial isomer of functionalized TCOs has been shown to be more reactive than the equatorial isomer. nih.govrsc.orgtcichemicals.comresearchgate.netresearchgate.net Modifications to the tetrazine structure, such as the presence of electron-withdrawing groups or reduced steric hindrance, can also enhance reaction rates. rsc.orgiris-biotech.detcichemicals.comthieme-connect.de

Computational studies have played a significant role in understanding and optimizing the reaction kinetics by predicting the influence of structural modifications on reactivity. nih.govrsc.orgresearchgate.netnih.govchemrxiv.org For example, fusing a cyclopropane (B1198618) ring onto the TCO structure to create strained s-TCO resulted in a significant increase in reactivity (160-fold enhancement with 3,6-diphenyl-s-tetrazine compared to original TCO). nih.govrsc.org

Data on reaction rates for different TCO derivatives and tetrazines highlight the impact of structural variations:

| Dienophile (TCO derivative) | Diene (Tetrazine) | Solvent | Temperature (°C) | Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

| Parent TCO | Electron-deficient Tz | Various | Not specified | 2.0 × 10³ | nih.gov |

| TCO | 3,6-di-(2-pyridyl)-s-tetrazine | MeOH | 25 | 1140 | researchgate.net |

| TCO | 3,6-di-(2-pyridyl)-s-tetrazine | 9:1 MeOH/water | 25 | 2000 | researchgate.net |

| Equatorial TCO-OH | Water-soluble dipyridyl-Tz | Pure water | 25 | 22,600 | researchgate.net |

| Axial TCO-OH | Water-soluble dipyridyl-Tz | Pure water | 25 | 80,200 | researchgate.net |

| s-TCO | 3,6-diphenyl-s-tetrazine | Not specified | Not specified | 160x faster than TCO | nih.govrsc.org |

| s-TCO | Tz 8 | MeOH | 25 | 22,000 | researchgate.net |

| d-TCO | Water-soluble dipyridyl-Tz | Pure water | 25 | 366,000 (± 15,000) | researchgate.netnih.govacs.org |

| d-TCO (syn isomer) | Tz 9 | Pure water | 25 | 366,000 | researchgate.net |

| d-TCO (anti isomer) | Tz 9 | Pure water | 25 | 318,000 | researchgate.net |

Mechanism of Dihydropyridazine (B8628806) and Pyridazine (B1198779) Formation

The IEDDA reaction between TCO and a tetrazine proceeds through a [4+2] cycloaddition, initially forming a bicyclic intermediate. rsc.orgrsc.orgtcichemicals.comresearchgate.net This intermediate rapidly undergoes a retro-Diels-Alder reaction with the elimination of nitrogen gas (N₂), yielding a dihydropyridazine product. nih.govfrontiersin.orgrsc.orgiris-biotech.dersc.orgtcichemicals.comresearchgate.net

Specifically, the reaction forms a 4,5-dihydropyridazine species. rsc.orgrsc.orgresearchgate.net This 4,5-dihydropyridazine can then tautomerize to a 1,4-dihydropyridazine. rsc.orgrsc.orgresearchgate.net Further oxidation of the dihydropyridazine leads to the more stable pyridazine product. rsc.orgresearchgate.net This oxidation step can occur spontaneously, albeit slowly, or be accelerated by heating or photo-irradiation in the presence of air. rsc.orgresearchgate.net In some "click-to-release" strategies, the dihydropyridazine intermediate, particularly the 1,4-tautomer, plays a key role in triggering the elimination of a leaving group from the TCO derivative. nih.govrsc.orgrsc.orgtcichemicals.comacs.orgchemrxiv.org

Influence of Conformational Strain on Reactivity

Conformational strain within the cyclooctene ring of TCO is a primary factor contributing to its high reactivity in IEDDA reactions. nih.govrsc.orgtcichemicals.comtcichemicals.comresearchgate.netresearchgate.netthieme-connect.denih.gov The trans double bond in the eight-membered ring is highly distorted, leading to a relatively high energy state of the highest occupied molecular orbital (HOMO). nih.gov This elevated HOMO energy facilitates the inverse electron-demand Diels-Alder reaction with electron-deficient tetrazines. nih.govrsc.org

Computational studies and experimental data confirm that increased ring strain leads to faster reaction rates. nih.govrsc.orgresearchgate.netnih.gov For example, trans-cyclooctene (B1233481) adopts a "crown" conformation, which is higher in energy and more reactive than the "half-chair" conformation of cis-cyclooctene. rsc.org Further increasing the strain by fusing a cyclopropane ring (as in s-TCO) or a dioxolane ring (as in d-TCO) enforces a more strained conformation (closer to a half-chair) and significantly enhances reactivity compared to the parent TCO. nih.govrsc.orgresearchgate.netresearchgate.netnih.gov The influence of conformational strain is also reflected in the differential reactivity of axial and equatorial isomers of functionalized TCOs. nih.govrsc.orgtcichemicals.comresearchgate.netresearchgate.net

Development of Functionalized TCO-OH Derivatives for Bioorthogonal Ligation

The hydroxyl group in TCO-OH serves as a versatile handle for synthesizing various functionalized TCO derivatives. nih.govnih.gov These derivatives can be tailored for specific bioorthogonal ligation applications, allowing conjugation to a wide range of biomolecules and materials. sigmaaldrich.comnih.govtcichemicals.comnih.gov Examples of functionalized TCO derivatives include those with carboxylic acids, hydroxyethylethers, diols, and protected amines, as well as conjugates with peptides, antibodies, and polymers. nih.govnih.govnih.govd-nb.inforsc.org The development of these derivatives expands the utility of TCO-based bioorthogonal chemistry in areas such as protein labeling, imaging, and drug delivery. sigmaaldrich.comtcichemicals.comnih.govtcichemicals.comsynvenio.com

cis-Dioxolane-Fused trans-Cyclooctenes (d-TCOs)

cis-Dioxolane-fused trans-cyclooctenes (d-TCOs) represent a class of conformationally strained TCO derivatives designed for enhanced reactivity and stability in bioorthogonal ligations. nih.govresearchgate.netnih.govacs.orgotago.ac.nz Based on computational studies, the incorporation of a cis-fused dioxolane ring imposes a strained half-chair conformation on the cyclooctene ring, leading to increased reactivity with tetrazines. nih.govresearchgate.netnih.govacs.org

In addition to enhanced reactivity, the dioxolane ring introduces inductive electron-withdrawing oxygen atoms, which can increase the hydrophilicity and stability of the compound. nih.govnih.gov d-TCOs have demonstrated excellent reaction kinetics with tetrazines, with reported second-order rate constants up to 366,000 M⁻¹s⁻¹ in pure water. researchgate.netnih.govacs.org They are typically crystalline, bench-stable solids and exhibit good stability in aqueous solutions, blood serum, and in the presence of thiols. researchgate.netnih.gov These properties make d-TCOs particularly attractive for in vivo bioorthogonal applications, such as site-specific labeling and pretargeted imaging. nih.govresearchgate.netnih.govacs.org

Conformationally Strained trans-Cyclooctenes (s-TCOs)

Conformationally strained trans-cyclooctenes (s-TCOs) represent a class of TCO derivatives engineered to possess increased ring strain compared to conventional TCOs. This enhanced strain leads to significantly faster reaction rates with tetrazines, making them particularly useful for applications requiring rapid labeling or conjugation researchgate.netnih.govthno.orgacs.orgbiorxiv.org. Computational studies have provided insights into the increased strain energy of certain TCO conformations, such as the half-chair conformation of a TCO, which is higher in energy than the crown conformation researchgate.net. This increased energy is directly related to their elevated reactivity researchgate.net. For instance, some strained derivatives have shown significantly higher reactivity towards s-tetrazines compared to parent trans-cyclooctene and (4E)-cyclooct-4-enol .

Research has focused on developing novel s-TCO derivatives to optimize their reactivity, stability, and hydrophilicity for diverse applications researchgate.netnih.govnih.govacs.orgresearchgate.net. While high reactivity is a key advantage, the inherent strain in s-TCOs can sometimes lead to stability issues, such as isomerization to the unreactive cis isomer under certain conditions researchgate.netacs.org. Strategies to address this include the development of new s-TCO scaffolds with improved stability profiles acs.orgacs.org.

Applications in Chemical Biology and Material Sciences

The rapid and bioorthogonal nature of the reaction between strained cyclooctenes and tetrazines has led to their widespread adoption in various fields, including chemical biology and material sciences researchgate.netnih.govnih.govacs.orgbiorxiv.orgresearchgate.netrsc.orgnih.govrsc.org.

Bioorthogonal Ligand Synthesis

Strained cyclooctene derivatives, particularly s-TCOs, serve as versatile bioorthogonal handles for the synthesis of various ligands and conjugates researchgate.netnih.govnih.govacs.orgnih.gov. Their ability to react rapidly and selectively with tetrazine-functionalized molecules allows for the modular assembly of complex structures. This is particularly valuable in creating probes, biomolecule conjugates, and functionalized materials without the need for catalysts that might be toxic or interfere with biological systems nih.gov. The hydroxyl group in derivatives like (E)-cyclooct-4-enol (TCO-OH) can also be utilized for further functionalization, enabling the attachment of various molecules to the TCO scaffold sigmaaldrich.comsigmaaldrich.com.

Protein Labeling and Site-Specific Modification Technologies

Site-specific protein labeling is crucial for studying protein function, interactions, and localization within living cells nih.gov. Strained cyclooctenes have become powerful tools for achieving this through bioorthogonal conjugation with tetrazine-modified probes biorxiv.orgresearchgate.netnih.govkit.edu. Methods involve genetically encoding unnatural amino acids containing TCO or s-TCO moieties into proteins or enzymatically transferring TCO-containing handles to specific protein sequences researchgate.netnih.govkit.edu. The subsequent reaction with a tetrazine-labeled probe allows for rapid and specific attachment of the probe to the protein nih.govkit.edu. The speed of the s-TCO-tetrazine ligation is particularly advantageous for achieving quantitative labeling on biologically relevant timescales biorxiv.orgacs.org. This technology enables the study of protein dynamics and interactions in live cells with minimal perturbation biorxiv.orgkit.edu.

Fluorogenic Probes for Microscopy Imaging

Fluorogenic probes are non-fluorescent or weakly fluorescent molecules that become highly fluorescent upon reacting with a specific target or undergoing a chemical transformation. This "turn-on" fluorescence minimizes background signal and allows for wash-free imaging in complex biological environments rsc.orgnih.govnih.gov. Strained cyclooctenes, when paired with fluorogenic tetrazines, form the basis of highly effective fluorogenic probes for microscopy imaging researchgate.netrsc.orgnih.govnih.govresearchgate.net. In these systems, the fluorescence of the tetrazine is quenched until it reacts with the s-TCO. The resulting cycloaddition product is highly fluorescent, allowing for the visualization of the labeled target with high signal-to-noise ratio nih.govnih.gov. This approach has been successfully applied for imaging various cellular structures and proteins, including in super-resolution microscopy techniques nih.govresearchgate.net.

Pretargeted Imaging and Drug Delivery Systems

Strained cyclooctenes play a significant role in pretargeted imaging and targeted drug delivery strategies, particularly in the context of nuclear medicine and cancer therapy researchgate.netnih.govnih.govacs.orgrsc.orgacs.orgresearchgate.netnih.govmdpi.com. Pretargeted imaging involves administering a targeting vector (e.g., an antibody conjugated to a TCO) that accumulates at the target site, followed by the administration of a small molecule probe (e.g., a radiolabeled tetrazine) that reacts with the pre-localized TCO rsc.orgacs.orgresearchgate.netnih.govmdpi.com. This approach improves imaging contrast and reduces radiation exposure to healthy tissues, especially for targets with slow uptake or clearance rates rsc.orgacs.org. The fast kinetics of the TCO-tetrazine ligation are critical for efficient in vivo clicking and rapid signal development rsc.orgacs.orgresearchgate.netnih.govmdpi.com.

In drug delivery, a similar pretargeting strategy can be employed, where a therapeutic agent is released upon the bioorthogonal reaction between a TCO-modified carrier and a trigger molecule, often a tetrazine ("click-to-release" approach) researchgate.netnih.govnih.govnih.gov. This allows for the targeted delivery and activation of drugs at specific sites, potentially enhancing therapeutic efficacy and minimizing off-target effects researchgate.netnih.govnih.gov. Research continues to explore the use of TCOs in developing advanced nanomedicine platforms for image-guided drug delivery acs.org.

Emerging Research Directions and Future Outlook

Development of Novel Synthetic Routes with Enhanced Efficiency

Current synthetic approaches to trans-cyclooct-4-enol often involve the photoisomerization of the cis precursor, which can result in a mixture of diastereomers and may require tedious separation processes, leading to low isolated yields of specific isomers nih.gov. Emerging research is directed towards developing more efficient and stereoselective synthetic routes.

One approach involves diastereoselective synthesis via the addition of nucleophiles to trans-cyclooct-4-enone in a stereocontrolled manner nih.gov. This method addresses the challenge of low stereoselectivity encountered in traditional photoisomerization. Another area of development includes the preparation of trans-cyclooctenes by 4-π electrocyclic ring opening and the synthesis of heteroatom-containing trans-cycloalkenes nih.gov. More accessible synthetic pathways towards click-cleavable TCO-linkers are also being explored to facilitate specific applications nih.gov.

Improvements in photoisomerization techniques are also being investigated, such as using a flow method with immobilized silver(I) catalysts, which can significantly improve yield due to efficient light penetration .

Exploration of New Catalytic Systems for Transformations

The reactivity of cyclooct-4-en-1-ol (B7950028) and its derivatives makes them interesting substrates for catalytic transformations. Research is exploring the use of various catalytic systems to facilitate specific reactions. For instance, palladium-catalyzed carbonylation of cycloocta-1,5-diene (B8815838) has been used in the synthesis of ethyl cyclooct-4-ene-1-carboxylate, a related compound, under high pressure and elevated temperature . This highlights the potential for transition metal catalysis in functionalizing the cyclooctene (B146475) ring.

Studies are also investigating metal complexes, such as nickel complexes bearing N-heterocyclic carbene-based PCP pincer ligands, for their catalytic activity in reactions involving cyclooctene derivatives acs.org. While the specific application to this compound is an area of ongoing research, the exploration of new homogeneous and heterogeneous catalytic systems is crucial for developing more efficient and selective transformations of this scaffold scribd.com. Biocatalysis, particularly using lipases, is also being explored for the kinetic resolution of cyclooctene derivatives, demonstrating the potential for enzymatic approaches in stereoselective synthesis researchgate.net.

Advanced Computational Modeling for Predictive Reactivity

Computational modeling plays a vital role in understanding the reactivity of complex molecules like this compound and predicting the outcomes of chemical reactions. The strained nature of the trans-cyclooctene (B1233481) double bond results in a relatively high energy state of the highest occupied molecular orbital (HOMO), which influences its reactivity in cycloaddition reactions nih.gov.

Advanced computational methods, such as Density Functional Theory (DFT) modeling, are being used to study the conformational analysis and key steps involved in reactions of trans-cyclooct-4-enol derivatives, for example, in cycloaddition reactions with tetrazines nih.gov. Computational studies can provide insights into solute-solvent interactions and their effects on reactivity, which is particularly relevant for reactions conducted in biological environments researchgate.net. These models can help predict reaction rates, selectivities, and potential side reactions, guiding the design of new synthetic routes and catalytic systems researchgate.net.

Expansion of Bioorthogonal Applications in Material Science and Therapeutics

Trans-cyclooct-4-enol is a widely used derivative in bioorthogonal chemistry due to its rapid kinetics with tetrazines in inverse electron-demand Diels-Alder (IEDDA) reactions nih.gov. This catalyst-free reaction is highly selective and can proceed efficiently in biological environments, making it suitable for in vivo applications google.com.

In material science, cyclooctene derivatives, including functionalized forms, are of interest as monomers for the synthesis of polymers via ring-opening metathesis polymerization researchgate.net. The unsaturated backbone of these polymers allows for further modifications, expanding their potential in creating novel materials with tailored properties researchgate.net.

In therapeutics, TCO-OH and its derivatives are being explored for various applications, including bioconjugation techniques for precise labeling and imaging of biomolecules, and in the development of targeted drug delivery systems . They are utilized as bioorthogonal tags for pretargeted imaging and therapy, and in targeted cancer therapy through "click-to-release" approaches to selectively deliver therapeutic agents researchgate.net. The ability to form stable covalent bonds without a catalyst is crucial for these applications . Research is also focused on incorporating cyclooctene-based dienophiles into unnatural amino acids for site-specific protein labeling, demonstrating extremely fast conjugation reaction rates and high labeling efficiency nih.gov.

The development of click-cleavable TCO linkers is particularly relevant for creating bioorthogonally activatable antibody-drug conjugates (ADCs), enabling chemically controlled drug release nih.gov. Incorporating polar groups onto the TCO core is also being investigated to improve the solubility and hydrophilicity of TCO-caged prodrugs nih.gov.

Here is a table summarizing some research findings related to the reactivity of trans-cyclooct-4-enol in bioorthogonal reactions:

| Reaction Partner | Environment | Second-Order Rate Constant (k₂) | Reference |

| Tetrazines | Organic solvents, water, cell media, cell lysates | Quantitative yield | nih.gov |

| Electron-deficient Tetrazines | Not specified | 2.0 × 10³ M⁻¹s⁻¹ | nih.gov |

| 3,6-dipyridyl-s tetrazine (conjugated to antibody) | PBS (37 °C) | (13 ± 0.08) × 10³ M⁻¹s⁻¹ | nih.gov |

| Tetrazines (with cyclooctene-based unnatural amino acids) | Not specified | 0.6–2.9 × 10⁵ M⁻¹S⁻¹ | nih.gov |

This table illustrates the high reactivity of trans-cyclooct-4-enol and its derivatives with tetrazines, a key property enabling their use in various bioorthogonal applications.

Q & A

Q. Table 1. Common Synthetic Routes for this compound

| Method | Catalyst | Yield (%) | Stereoselectivity | Reference |

|---|---|---|---|---|

| Hydrogenation of Cyclooct-4-enone | Pd/C | 85 | cis:trans = 3:1 | |

| Epoxide Ring-Opening | BF-EtO | 72 | >90% cis |

Q. Table 2. Strategies for Resolving Data Contradictions

| Strategy | Tools/Techniques | Outcome Metric |

|---|---|---|

| Replication Studies | Controlled lab conditions | Reproducibility rate |

| Meta-Analysis | PRISMA, RevMan | Effect size consensus |

| Computational Validation | DFT/MD Simulations | Energy barrier correlation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.